Lipophilicity (LogP) Differentiation vs. 6-Methyl Analog
Compared to the 6-methyl analog 2-(diethylamino)-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 478049-73-9), the 6-phenyl derivative exhibits a computed LogP of 4.49, which is +1.36 units higher than the methyl analog's LogP of 3.13 . This difference in lipophilicity translates to roughly a 23-fold higher predicted octanol-water partition coefficient, directly influencing passive membrane permeability and metabolic liability in cell-based assays .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.49 (ALogP, Leyan computational prediction) |
| Comparator Or Baseline | 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 478049-73-9), LogP = 3.13 (Chemscene computational prediction) |
| Quantified Difference | ΔLogP = +1.36 (approx. 23× higher predicted partition coefficient) |
| Conditions | Computational LogP predictions from vendor-certified databases (Leyan and Chemscene); experimental determination may vary. |
Why This Matters
A LogP difference of >1 unit fundamentally alters a compound's ADME positioning in medicinal chemistry campaigns, meaning a 6-phenyl lead cannot be trivially replaced by a 6-methyl scout without risking altered permeability and clearance.
